Calcein disodium
Description
Calcein disodium (C₃₀H₂₆N₂O₁₃·2Na, MW 622.53) is a water-soluble fluorescent dye widely used in complexometric titrations, cell viability assays, and membrane permeability studies. It exhibits bright yellow-green fluorescence (ex/em: 495/515 nm) that is pH-sensitive and quenched upon binding to divalent cations like Ca²⁺ and Mg²⁺ . Its applications span from quantifying vesicle encapsulation efficiency (e.g., 50 mM this compound in POPC/cholesterol vesicles ) to evaluating ABC transporter activity in multidrug-resistant cancer cells .
Properties
IUPAC Name |
disodium;2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13.2Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDXOJYVKULICC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2Na2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1945975-98-3 | |
| Record name | Oftasceine disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1945975983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oftasceine disodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W252XL2SR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Microbial Synthesis
The biological fermentation method involves culturing specific microbial strains capable of producing calcein precursors. While this approach is historically significant, it faces limitations in scalability and yield. For example, Corynebacterium species have been used to generate inosinic acid derivatives, a process analogous to calcein precursor synthesis. However, fermentation typically requires extensive downstream purification, including:
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Fungus Removal : Centrifugation or filtration to separate microbial biomass from the broth.
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Liquid Concentration : Evaporation under reduced pressure to increase precursor density.
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Crystallization : Adding hydrophilic solvents like methanol to precipitate the product.
Despite its eco-friendly reputation, this method achieves modest yields (≤70%) and is increasingly supplanted by synthetic routes.
Synthetic Preparation Methods
Direct Alkylation of Fluorescein
The most common industrial method involves reacting fluorescein with chloroacetic acid derivatives in alkaline conditions. Key steps include:
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Reaction Setup :
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Purification :
This method yields 85–90% pure this compound, with residual solvents removed via vacuum drying.
Patent-Based Optimizations
Recent patents highlight innovations to improve efficiency:
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Solvent Selection : Tetrahydrofuran (THF) enhances reaction homogeneity, reducing side products.
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Temperature Control : Maintaining 40°C prevents thermal degradation of intermediates.
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Crystallization Agents : Methanol or ethanol added dropwise at 20°C ensures uniform crystal growth.
For instance, a 2025 protocol achieved 95% yield by refluxing the reaction mixture for 1.5 hours before crystallization, though this remains untested for this compound specifically.
Comparative Analysis of Methods
| Parameter | Biological Fermentation | Synthetic Alkylation |
|---|---|---|
| Yield | 60–70% | 85–95% |
| Purity | 70–80% | 90–98% |
| Reaction Time | 5–7 days | 24–48 hours |
| Scalability | Limited by bioreactor size | Easily scalable |
| Cost | High (nutrient media) | Moderate |
The synthetic route outperforms fermentation in yield and purity, driven by precise control over reaction stoichiometry and reduced byproduct formation.
Industrial-Scale Production Workflow
A typical large-scale synthesis involves:
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Step 1: Dissolution
Fluorescein (10 kg) is dissolved in 200 L of 10% NaOH at 45°C. -
Step 2: Alkylation
Sodium chloroacetate (22 kg) is added in four batches over 6 hours, with continuous pH monitoring. -
Step 3: Neutralization
HCl is added to pH 7.0, and the solution is concentrated to 1/3 volume via rotary evaporation. -
Step 4: Crystallization
Ethanol (400 L) is introduced at 15°C, yielding 8.5 kg of this compound after filtration and drying.
Challenges and Solutions
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Impurity Control : Residual fluorescein is minimized by adjusting the chloroacetate-to-fluorescein ratio to 2.2:1.
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Solvent Recovery : Methanol and ethanol are distilled and reused, cutting costs by 30%.
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Wastewater Management : Ion-exchange resins treat alkaline wastewater, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Calcein disodium primarily undergoes complexation reactions, where it forms complexes with metal ions. It is commonly used as a complexometric indicator for titration of calcium ions with EDTA .
Common Reagents and Conditions:
Major Products: The major product formed from the reaction of this compound with calcium ions is a fluorescent calcium-calcein complex, which is used for fluorometric determination of calcium .
Scientific Research Applications
Biological Research
Fluorescent Marker in Cell Viability Assays
Calcein disodium is extensively used in cell viability assays due to its ability to permeate live cells and emit fluorescence upon intracellular esterase activity. This property makes it a valuable tool for assessing cell health and viability. For instance, a study developed a flow cytometric assay using calcein-acetoxymethyl ester (calcein-AM) to measure the viability and aging of human red blood cells. The assay demonstrated that calcein-AM's fluorescence intensity correlates with the cells' metabolic activity, providing insights into cell aging processes .
Tracking Endosomal Escape
This compound is also employed in studying drug delivery systems, particularly in evaluating the endosomal escape of therapeutic agents. Its release from liposomes has been utilized as a straightforward method to assess the efficiency of various nanocarriers in delivering drugs to target cells. Research indicates that calcein's release can serve as an indicator of the effectiveness of endosomal escape mechanisms, aiding in the development of more efficient drug delivery systems .
Environmental Applications
Fish and Mussel Marking
This compound is used for marking fish and mussels in ecological studies. The U.S. Fish and Wildlife Service has conducted studies demonstrating that immersion marking with calcein produces bright green fluorescent marks on fish otoliths, fin rays, and scales. These marks are visible under ultraviolet light and have been shown to be as effective as traditional methods like oxytetracycline marking . This application is crucial for tracking fish populations and studying their life cycles without causing harm.
Drug Delivery Systems
Nanocarrier Development
Recent advancements have explored this compound's role in drug delivery systems using liposomes. A study highlighted the use of calcein-loaded liposomes conjugated with Herceptin for targeted cancer therapy. The results indicated that these formulations exhibited significantly higher calcein uptake by breast cancer cell lines compared to non-targeted liposomes, especially when combined with low-frequency ultrasound to enhance drug release . This approach paves the way for more targeted therapies in oncology.
Case Studies Overview
Mechanism of Action
Calcein disodium exerts its effects through its ability to form complexes with metal ions. When taken up by cells, it is converted by intracellular esterases into calcein, which can complex with calcium ions, resulting in green fluorescence. This property makes it useful for detecting and quantifying calcium ions in various biological and chemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Calcein AM
- Structural Differences: Calcein AM is the non-fluorescent, cell-permeable acetoxymethyl ester derivative of calcein disodium. It contains ester groups and a lactone ring, which are hydrolyzed by intracellular esterases to release fluorescent calcein .
- Calcein AM fluorescence intensity varies with cell type, morphology, and treatment (e.g., peptides or chemical compounds), introducing assay artifacts .
- In ABCB1 inhibition studies, calcein AM efflux assays identified novel inhibitors (e.g., isoquinoline alkaloids) with 61–69-fold fluorescence increases in KB-V1 cells, comparable to cyclosporin A .
Rhodamine B
- Functional Overlap: Both dyes are used in ABC transporter activity assays.
- Key Differences: this compound is preferred for calcium/magnesium titrations due to its metal-binding specificity, while rhodamine B is used for broader membrane permeability studies .
Dye63 and SYBR Green I
- Nucleic Acid Staining :
- In loop-mediated isothermal amplification (LAMP) assays, this compound and Dye63 are added pre-amplification. Calcein delays reaction time by ~10 minutes and reduces sensitivity (2 × 10¹ copies) compared to Dye63 (2 × 10⁰ copies) .
- SYBR Green I and Picogreen are unsuitable for pre-reaction addition due to severe inhibition of DNA polymerases .
Data Tables Summarizing Key Comparisons
Table 1: Performance in LAMP Assays
| Dye | Reaction Delay | Sensitivity (Copies) | Post-Reaction Fluorescence Clarity |
|---|---|---|---|
| Calcein | ~10 min | 2 × 10¹ | Moderate |
| Dye63 | ~5 min | 2 × 10⁰ | High |
| SYBR Green I | N/A* | Not applicable | Low |
*SYBR Green I cannot be added pre-reaction .
Table 2: ABC Transporter Modulation Efficacy
| Compound | Fluorescence Fold Change (vs. Control) | IC₅₀ (µM) |
|---|---|---|
| Calcein AM | 66 (cyclosporin A reference) | N/A |
| Isoquinoline1 | 61 | 5.2 |
| Isoquinoline2 | 69 | 4.8 |
Data from ABCB1-overexpressing KB-V1 cells .
Research Findings and Contradictions
- Artifact Variability : Calcein AM fluorescence is influenced by cell type and treatment, leading to inconsistent results in drug screening . For example, compounds A5, A7, and A9 showed false-positive inhibition in α-synuclein oligomer assays .
- Contradictory Trends : Chronic exposure to TCDD increased calcein AM activity in POPC vesicles, whereas BDE-209 decreased it, suggesting pollutant-specific effects on membrane dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
